molecular formula C10H7FN2O2 B1285007 4-Amino-8-fluoroquinoline-3-carboxylic acid CAS No. 476683-65-5

4-Amino-8-fluoroquinoline-3-carboxylic acid

Cat. No.: B1285007
CAS No.: 476683-65-5
M. Wt: 206.17 g/mol
InChI Key: ZAQWDAXYUKQODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-8-fluoroquinoline-3-carboxylic acid (C₁₀H₇FN₂O₂, MW 206.17) is a fluorinated quinoline derivative characterized by an amino group at position 4, a fluorine atom at position 8, and a carboxylic acid moiety at position 3 . This compound is part of a broader class of quinolines known for applications in medicinal chemistry, particularly as antimicrobial and antitubercular agents .

Properties

IUPAC Name

4-amino-8-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQWDAXYUKQODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588693
Record name 4-Amino-8-fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476683-65-5
Record name 4-Amino-8-fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

One of the most efficient and widely reported methods for synthesizing 4-Amino-8-fluoroquinoline-3-carboxylic acid is the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides in boiling N,N-dimethylformamide (DMF). This method yields the target quinoline carboxylic acid with high efficiency and purity.

Reaction Conditions and Mechanism

  • Starting materials: 2-amino-5-fluorophenyl glyoxylic acid and benzoyle asetanilides
  • Solvent: Boiling DMF
  • Reaction time: Approximately 4 hours reflux
  • Process: The amino group of the fluorophenyl glyoxylic acid condenses with the benzoyle asetanilide, forming the quinoline ring system through cyclization.
  • Product isolation: The reaction mixture is poured over ice, and the precipitated product is filtered and washed.

Research Data Summary

Parameter Details
Yield ~70%
Purity High (confirmed by melting point and spectral data)
Molecular formula C10H7FN2O2
Molecular weight 206.17 g/mol
Characterization IR, 1H NMR, 13C NMR, elemental analysis
Key spectral features Broad OH and NH bands (3300-2800 cm⁻¹), carboxylic acid (1700 cm⁻¹), amide (1630 cm⁻¹), C-F (1220 cm⁻¹)

Direct Amination of 7-Halo-6-fluoroquinolone-3-carboxylic Acids

Overview

A green and efficient catalytic method involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids using various amines in the presence of a Keplerate-type giant-ball nanoporous isopolyoxomolybdate catalyst ({Mo132}). This method is environmentally friendly, uses water as a solvent, and provides high yields in short reaction times.

Reaction Conditions

  • Starting materials: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and amines (e.g., N-ethylpiperazine)
  • Catalyst: {Mo132} (0.08 g)
  • Solvent: Refluxing water (5 mL)
  • Reaction time: 20 minutes to 2 hours depending on substrates
  • Yield: Up to 92%
  • Purity: >92% by HPLC

Advantages

  • Catalyst is inexpensive, stable, and recyclable.
  • Reaction proceeds under mild, green conditions.
  • Easy product isolation by filtration and recrystallization.

Data Table: Optimization of Reaction Conditions for Model Reaction

Entry Catalyst Amount (g) Solvent Reaction Time (min) Yield (%) Notes
1 0 (no catalyst) EtOH >120 45 Low yield, long time
2 0.08 H2O (reflux) 20 92 Optimal conditions
3 0.08 MeOH 30 85 Slightly lower yield
4 0.08 Solvent-free 40 80 Less efficient

Functional Group Transformations via Ester Intermediates

Overview

Another approach involves the preparation of ethyl esters of this compound, which serve as intermediates for further functionalization. These esters can be converted into various derivatives through reactions such as thiocarbonylation and hydrazine substitution.

Typical Procedure

  • Starting material: this compound ethyl ester
  • Reagents: Carbon disulfide, sodium hydroxide, dimethyl sulfate (for thiocarbonylation)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Conditions: Room temperature to reflux, with stepwise addition of reagents
  • Subsequent steps: Hydrazine hydrate treatment to form hydrazine derivatives, followed by cyclization to heterocyclic compounds

Research Findings

  • The ester intermediate is stable and allows for selective modifications.
  • The reactions proceed with good yields and purity.
  • These transformations enable the synthesis of complex quinoline derivatives with potential biological activities.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages References
Cyclocondensation in DMF 2-amino-5-fluorophenyl glyoxylic acid + benzoyle asetanilides Boiling DMF, 4 h reflux ~70 High purity, straightforward
Direct Amination with {Mo132} Catalyst 7-chloro-6-fluoroquinolone-3-carboxylic acid + amines Refluxing water, catalyst 0.08 g, 20-120 min Up to 92 Green, fast, recyclable catalyst
Ester Intermediate Functionalization This compound ethyl ester DMSO, CS2, NaOH, dimethyl sulfate, hydrazine hydrate Moderate to high Versatile for derivative synthesis

Analytical and Spectroscopic Characterization

  • IR Spectroscopy: Characteristic broad bands for OH and NH groups, sharp bands for carboxylic acid and C-F bonds.
  • NMR Spectroscopy: 1H NMR shows COOH and NH protons at δ ~14 and δ ~11.5 ppm; 13C NMR confirms carboxyl, amide, and aromatic carbons.
  • Purity Assessment: Melting point determination, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) confirm product purity >90% in optimized methods.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 8 and the amino group at position 4 undergo nucleophilic substitution under specific conditions:

  • Fluorine Substitution :
    • Reaction with sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents (e.g., DMF) replaces fluorine with alkoxy groups .
    • Example: Substitution with hydrazine hydrate forms hydrazine derivatives (e.g., 8-fluoro-4-hydrazine thiocarbonylamino-quinoline-3-carboxylic acid ethyl ester) .
  • Amino Group Reactivity :
    • The amino group at position 4 participates in Schiff base formation with aldehydes (e.g., benzaldehyde, para-fluorobenzaldehyde), yielding imine derivatives .

Cyclization Reactions

The carboxylic acid group at position 3 facilitates cyclization to form fused heterocyclic systems:

  • Thiadiazolo Pyrimidin Derivatives :
    • Reaction with carbon disulfide (CS₂) and hydrazine hydrate under reflux conditions generates 1,3,4-thiadiazolo pyrimidin derivatives .
    • Example: Formation of 2-arylamino-8-fluoro- thiadiazolo-[3,2-a]pyrimidin-[5,4-c]quinolin-5-ones .
  • Pyrrolo[3,4-c]quinoline-2,9-diones :
    • Heating with K₂CO₃ induces decarboxylation and intramolecular cyclization, producing fused pyrroloquinoline systems .

Oxidation and Reduction

  • Oxidation :
    • The amino group is oxidized to nitro derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction :
    • Lithium aluminum hydride (LiAlH₄) reduces the quinoline ring or modifies functional groups.

Key Reagents and Reaction Conditions

Reaction Type Reagents/Conditions Product Reference
Nucleophilic SubstitutionNaOCH₃, DMF, 60°C8-Methoxy derivatives
CyclizationCS₂, NaOH, hydrazine hydrate, reflux1,3,4-Thiadiazolo pyrimidin derivatives
DecarboxylationK₂CO₃, H₂O, 40–60°CPyrrolo[3,4-c]quinoline-2,9-diones
Schiff Base FormationBenzaldehyde, MgSO₄, acetonitrile, refluxImine-linked azepane derivatives

Decarboxylation to Pyrrolo Derivatives

  • Conditions : K₂CO₃ (5%), 40–60°C for 10 minutes.
  • Outcome : Carboxylic acid group elimination and intramolecular cyclization.
  • Applications : Antifungal agents with activity against Aspergillus species .

Functional Group Compatibility

  • Carboxylic Acid :
    • Esterification (e.g., ethyl ester formation) enhances solubility for further reactions .
    • Direct substitution at C-3 is limited due to steric hindrance .
  • Fluorine :
    • Stabilizes the quinoline ring against electrophilic attack but enables regioselective substitution .

Industrial and Pharmacological Relevance

  • Anticancer Activity : Derivatives show inhibition of Topoisomerase IIα and Aurora A kinase .
  • Antimicrobial Agents : Thiadiazolo pyrimidin derivatives exhibit broad-spectrum antibacterial activity .

Scientific Research Applications

4-Amino-8-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of new materials and as a component in liquid crystals

Mechanism of Action

The mechanism of action of 4-Amino-8-fluoroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing a covalent enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to cell death. This specific mechanism of action makes it highly effective against bacterial infections .

Comparison with Similar Compounds

Substituent Variations in Quinoline Derivatives

The following table highlights key structural and functional differences between 4-amino-8-fluoroquinoline-3-carboxylic acid and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₁₀H₇FN₂O₂ 206.17 4-NH₂, 8-F, 3-COOH Balanced electronic effects; potential H-bond donor/acceptor
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid C₁₀H₅ClFNO₃ 241.60 7-Cl, 8-F, 4-OH, 3-COOH Increased acidity (OH group); halogen enhances lipophilicity
5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₄H₁₂F₂N₂O₃ 294.26 5-NH₂, 6,7-diF, 8-CH₃, 1-cyclopropyl Enhanced steric bulk; cyclopropyl improves metabolic stability
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid C₁₀H₆FNO₃ 207.16 8-F, 4-OH, 3-COOH Reduced basicity (no NH₂); hydroxyl enhances solubility
4-Amino-8-fluoro-3-cinnolinecarboxylic acid C₉H₆FN₃O₂ 207.16 4-NH₂, 8-F, 3-COOH (cinnoline core) Different heterocyclic core (cinnoline vs. quinoline); altered π-π stacking

Structural and Functional Implications

  • Electronic Effects: The amino group in this compound enhances hydrogen-bonding capacity compared to hydroxyl or chloro substituents in analogues like 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid . Fluorine at position 8 improves metabolic stability and membrane permeability across all analogues due to its electronegativity and small atomic radius .
  • Cinnoline core derivatives (e.g., 4-amino-8-fluoro-3-cinnolinecarboxylic acid) exhibit distinct electronic environments compared to quinolines, which may alter interactions with enzymes or receptors .

Biological Activity

4-Amino-8-fluoroquinoline-3-carboxylic acid is a member of the fluoroquinolone class of compounds, which are well-known for their broad-spectrum antibacterial properties. This article reviews the biological activity of this compound, focusing on its synthesis, antibacterial efficacy, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves several key steps, including the condensation of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR, and MS are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

The biological activity of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.39
Bacillus subtilis0.78
Escherichia coliNot effective

These results suggest that the compound exhibits significant antibacterial activity primarily against Gram-positive bacteria, while showing limited or no activity against Gram-negative strains .

Fluoroquinolones, including this compound, typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling and ultimately results in bacterial cell death .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to established fluoroquinolone antibiotics .
  • Comparative Analysis : In a comparative study involving other quinolone derivatives, this compound exhibited superior activity against certain strains, suggesting it could be a lead compound for further development in treating resistant infections .
  • Safety Profile : Toxicity assays conducted on human cell lines indicated that this compound did not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .

Q & A

Q. What are the optimal synthetic routes for 4-amino-8-fluoroquinoline-3-carboxylic acid?

  • Methodology : The compound can be synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of precursors such as 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. Reduction of nitro groups to amines followed by cyclization yields the target structure . Alternatively, substitution of cyclopropane or fluoro groups at position 1 or 6/8, respectively, can be achieved using ethanolic NaHCO₃ under reflux (70–80°C, 24–72 h) to introduce amino or fluorine substituents .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • HPLC-MS for quantification and detection of byproducts (e.g., fluoro-to-chloro substitution artifacts) .
  • LogP analysis (calculated value: 2.749) to assess lipophilicity .
  • Topological polar surface area (tPSA) measurement (76.21 Ų) to predict membrane permeability .

Q. How does the solubility profile of this compound influence formulation for in vitro studies?

  • Methodology : The compound’s moderate lipophilicity (LogP = 2.749) suggests solubility in DMSO or ethanol (≥10 mM). For aqueous buffers, use sonication with 0.1% Tween-80 or β-cyclodextrin encapsulation to enhance dispersion .

Advanced Research Questions

Q. How do structural modifications at position 8 (fluoro vs. chloro) affect the bioactivity of quinoline-3-carboxylic acid derivatives?

  • Methodology : Comparative studies show that 8-fluoro substituents (e.g., this compound) enhance DNA gyrase inhibition in Gram-negative bacteria compared to 8-chloro analogs. This is attributed to fluorine’s electronegativity improving target binding . For SAR analysis, synthesize analogs via direct nucleophilic substitution and evaluate MIC (minimum inhibitory concentration) against E. coli and S. aureus .

Q. What strategies resolve contradictions in reported antibacterial efficacy data for fluoroquinoline derivatives?

  • Methodology : Discrepancies often arise from:
  • Impurity profiles : Use HPLC to quantify trace intermediates (e.g., 8-nitro byproducts) that may skew bioactivity .
  • pH-dependent solubility : Test activity at physiological pH (7.4) vs. acidic conditions (e.g., lysosomal pH 5.0) to assess compartment-specific efficacy .
  • Resistance mechanisms : Pair MIC assays with gyrase mutation profiling (e.g., gyrA Ser83Leu mutations) to contextualize results .

Q. How can advanced chromatographic methods improve quantification of this compound in complex matrices?

  • Methodology : Develop a reverse-phase HPLC-DAD method with:
  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase: Gradient of 0.1% formic acid in water and acetonitrile.
  • Detection: 280 nm (quinoline absorbance maxima).
    Validate using spiked plasma samples (recovery >95%, LOD = 0.1 µg/mL) to ensure sensitivity in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.